molecular formula C15H21N5O3S2 B2831482 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034356-22-2

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2831482
CAS RN: 2034356-22-2
M. Wt: 383.49
InChI Key: IPJNUKZHVHNMJS-UHFFFAOYSA-N
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Description

“N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound. It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Molecular Interactions and Receptor Binding

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound related to the structure of interest, has been investigated for its potent and selective antagonistic activity at the CB1 cannabinoid receptor. Research by Shim et al. (2002) utilized the AM1 molecular orbital method for conformational analysis, revealing insights into the molecular interactions of this compound with the CB1 receptor. This study contributes to understanding how structural variations in piperidine-based compounds can influence receptor binding and activity, which is relevant for designing receptor-targeted therapies (Shim et al., 2002).

Anticancer Properties

The synthesis and evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were conducted by Tiwari et al. (2017), showcasing the anticancer potential of thiadiazole scaffold-containing compounds. These novel compounds demonstrated promising in vitro anticancer activity against a panel of human cancer cell lines. The study highlights the role of the thiadiazole scaffold, closely related to the core structure of the compound , in mediating anticancer effects, emphasizing the scientific interest in exploring such compounds for therapeutic applications (Tiwari et al., 2017).

Synthesis and Chemical Properties

Research on the synthesis and properties of related compounds, such as the work by Takikawa et al. (1985), delves into the preparation of 3,5-disubstituted 1,2,4-thiadiazoles. These compounds were synthesized through oxidative dimerization of thioamides, showcasing a methodological approach to crafting thiadiazole derivatives. This research provides foundational knowledge on synthetic strategies and chemical reactivity, which is critical for the development of new compounds with potential research and therapeutic applications (Takikawa et al., 1985).

Drug Metabolism and Pharmacokinetics

The disposition and metabolism of SB-649868, a novel orexin receptor antagonist, were studied by Renzulli et al. (2011). While not the exact compound , this study provides insight into the metabolism and pharmacokinetic profiles of piperidine-based compounds. Understanding the metabolic pathways and elimination profiles of such compounds is essential for assessing their therapeutic potential and safety profiles (Renzulli et al., 2011).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”, is an important task of modern organic chemistry .

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-19(2)25(22,23)20-7-5-11(6-8-20)10-16-15(21)12-3-4-13-14(9-12)18-24-17-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJNUKZHVHNMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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